molecular formula C13H14O2 B12082488 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one CAS No. 923019-31-2

4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B12082488
CAS No.: 923019-31-2
M. Wt: 202.25 g/mol
InChI Key: OLLFKOMMNNNMHI-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one derivatives, including 4-methyl-8-(1-methylethyl)-, can be achieved through various methods. One common approach involves the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction . This method allows for the selective synthesis of the desired compound by adjusting parameters such as solvent, water content, and temperature.

Industrial Production Methods: Industrial production of 2H-1-Benzopyran-2-one derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient and scalable production of coumarin derivatives, which are widely used in the development of novel drugs and other applications .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-one derivatives include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . Additionally, this compound is used in the development of corrosion inhibitors for metals and alloys .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate various signaling pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- include other coumarin derivatives such as 2H-1-Benzopyran-2-one, 6-methyl- and 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- .

Uniqueness: What sets 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- apart from other similar compounds is its unique combination of substituents, which confer distinct biological activities and chemical properties. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific research applications .

Properties

CAS No.

923019-31-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-methyl-8-propan-2-ylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3

InChI Key

OLLFKOMMNNNMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC=C2C(C)C

Origin of Product

United States

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